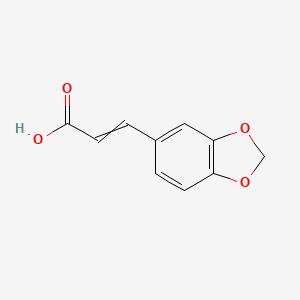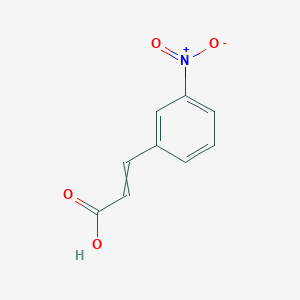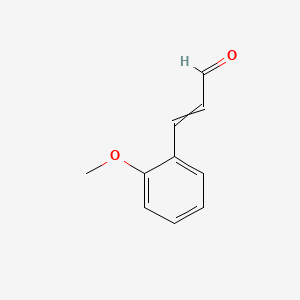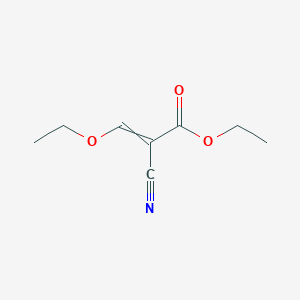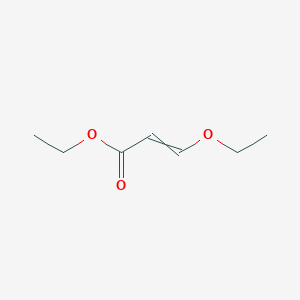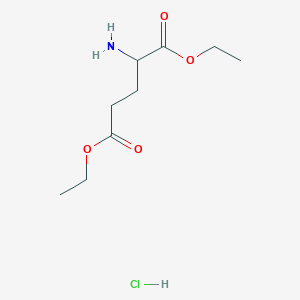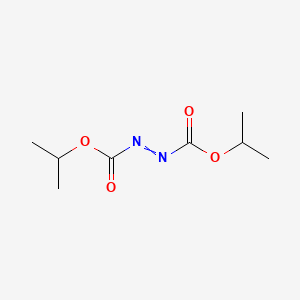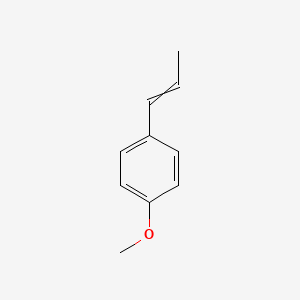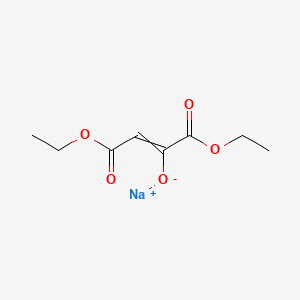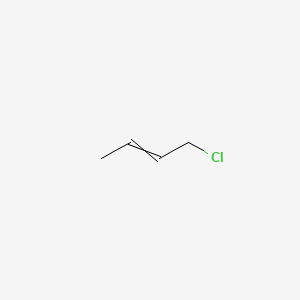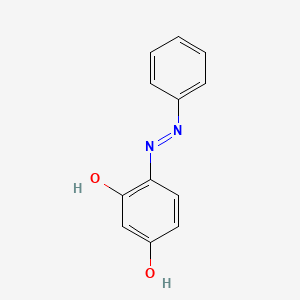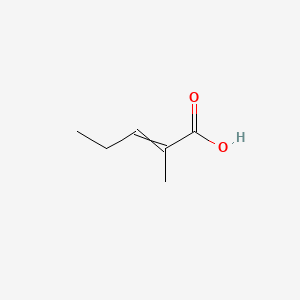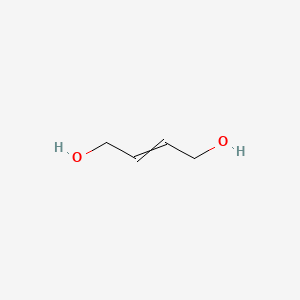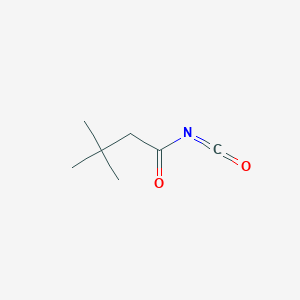
2,2-Dimethylpropanecarbonylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanecarbonylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a 2,2-dimethylpropanecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropanecarbonylisocyanate typically involves the reaction of 2,2-dimethylpropanoyl chloride with sodium azide, followed by the Curtius rearrangement. The reaction conditions generally include:
Temperature: The reaction is often carried out at elevated temperatures to facilitate the rearrangement.
Solvent: Common solvents used include toluene or dichloromethane.
Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropanecarbonylisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Alcohols, amines, and water are typical nucleophiles that react with the isocyanate group.
Major Products
The major products formed from these reactions include:
Ureas: Formed through the reaction with amines.
Carbamates: Resulting from the reaction with alcohols.
Amines: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropanecarbonylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of protein functions and interactions.
Industry: The compound is used in the production of polymers and other advanced materials, contributing to the development of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which 2,2-Dimethylpropanecarbonylisocyanate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, facilitating the modification of their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity but different physical properties.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate: An aromatic diisocyanate with applications in the production of flexible foams.
Uniqueness
2,2-Dimethylpropanecarbonylisocyanate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other isocyanates. Its branched structure provides steric hindrance, influencing its reactivity and making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
3,3-dimethylbutanoyl isocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDZBKKCHPQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
